(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
(4E)-4-[2-(4-IODO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodinated phenyl group, a hydrazine moiety, and a pyrazole ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-IODO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Iodination of 2-methylphenylhydrazine:
Formation of the hydrazone: The iodinated 2-methylphenylhydrazine is then reacted with an appropriate aldehyde or ketone to form the corresponding hydrazone.
Cyclization to form the pyrazole ring: The hydrazone undergoes cyclization in the presence of a suitable catalyst or under thermal conditions to form the pyrazole ring.
Introduction of the carbothioamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-IODO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated phenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and other reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(4E)-4-[2-(4-IODO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-IODO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(4E)-4-[2-(4-IODO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its iodinated phenyl group, hydrazine moiety, and pyrazole ring make it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12IN5OS |
---|---|
Molecular Weight |
401.23 g/mol |
IUPAC Name |
4-[(4-iodo-2-methylphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C12H12IN5OS/c1-6-5-8(13)3-4-9(6)15-16-10-7(2)17-18(11(10)19)12(14)20/h3-5,17H,1-2H3,(H2,14,20) |
InChI Key |
MVINVWZAPHJQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=NC2=C(NN(C2=O)C(=S)N)C |
Origin of Product |
United States |
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